3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one
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Overview
Description
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones, each with unique chemical and physical properties .
Scientific Research Applications
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the pyridine and methylphenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-[(4-methylphenyl)amino]-4(3H)-quinazolinone.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups, such as 3-(4-methylphenyl)-2-(pyridin-3-ylmethyl)quinazolin-4-one.
Uniqueness
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one stands out due to its unique combination of a quinazolinone core, a pyridine ring, and a methylphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-10-18(11-9-16)26-21(15-24-14-17-5-4-12-23-13-17)25-20-7-3-2-6-19(20)22(26)27/h2-13,24H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXDJMZSHQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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